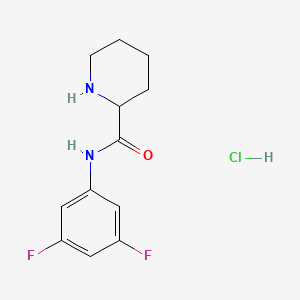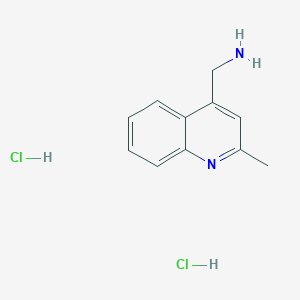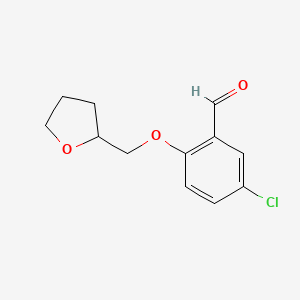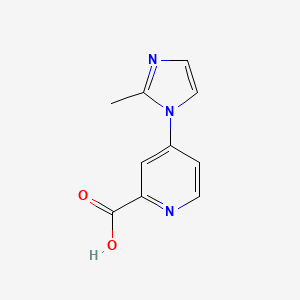
1-(2,4-difluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid
Descripción general
Descripción
The compound is a derivative of diflunisal , which is a nonsteroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 1H-1,2,4-triazole derivatives have been synthesized for use as strigolactone biosynthesis inhibitors . Another method involves the coexpression of PpKR8 and glucose dehydrogenase from Bacillus subtilis in Escherichia coli .Aplicaciones Científicas De Investigación
-
Medicinal Chemistry
- Pyrrole is a biologically active scaffold possessing diverse activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole containing analogs are considered as a potential source of biologically active compounds .
- Methods of Application: The synthesis of these compounds typically involves the combination of different pharmacophores in a pyrrole ring system .
- Outcomes: These compounds are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
-
Catalysis and Material Science
- Difluorophenyl substituents have been studied for their effects on structural, redox, and magnetic properties of Blatter radicals .
- Methods of Application: The synthesis of these radicals was performed through oxidation of the corresponding amidrazones using MnO2 in dry CH2Cl2 .
- Outcomes: EPR spectroscopy indicated that spin density is mainly delocalized on the triazinyl moiety of the heterocycle . Magnetic susceptibility measurements showed that in crystals of the radicals, strong antiferromagnetic interactions are dominant .
-
Fluorinated Pyridines in Radiobiology
- Fluorinated pyridines, which are structurally similar to the compound you mentioned, have been studied for their potential use in radiobiology .
- Methods of Application: The synthesis of these compounds involves various methods, including the Umemoto reaction and Balts-Schiemann reaction .
- Outcomes: These compounds are of special interest as potential imaging agents for various biological applications .
-
Agricultural Chemistry
- Fluorine-containing substituents are commonly incorporated into carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .
- Methods of Application: The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products .
- Outcomes: The presence of fluorine atoms can lead to improved physical, biological, and environmental properties .
-
Nonlinear Optical Material
- A new fluorinated chalcone (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was synthesized and studied for its potential as a nonlinear optical material .
- Methods of Application: The compound was synthesized and crystallized by a slow evaporation technique .
- Outcomes: The third-order nonlinear susceptibility (χ(3)) value for the chalcone crystal is 369.294 × 10^-22 m^2 V^-2, higher than those obtained from a few similar types of molecule, showing that the chalcone crystal can be considered as a nonlinear optical material .
-
Antifungal Agents
- Nitrotriazole derivatives and compounds containing two chlorine atoms exhibited good activity against the tested fungus, notably some fluconazole-resistant species .
- Methods of Application: The compounds were synthesized and tested against various fungal species .
- Outcomes: Compounds with 2,4-difluorophenyl or 2,4-dichlorophenyl groups had excellent antifungal activity .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)-4-hydroxypyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O3/c11-5-1-2-7(6(12)3-5)14-4-8(15)9(13-14)10(16)17/h1-4,15H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRMGIYUWUEYEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N2C=C(C(=N2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-difluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide dihydrochloride](/img/structure/B1417207.png)

![methyl 1-{1-azabicyclo[2.2.2]octan-3-yl}-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B1417209.png)
![methyl 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylate hydrochloride](/img/structure/B1417210.png)
![N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ylidene]hydroxylamine](/img/structure/B1417211.png)
amine](/img/structure/B1417214.png)
![Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride](/img/structure/B1417216.png)




![2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine](/img/structure/B1417226.png)